molecular formula C6H11ClOS B6214989 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one CAS No. 2742652-87-3

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one

Cat. No. B6214989
CAS RN: 2742652-87-3
M. Wt: 166.7
InChI Key:
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Description

1-Chloro-3-(propan-2-ylsulfanyl)propan-2-one, also known as 2-chloro-3-methylthio-1-propene or 2-chloro-3-methylthiopropan-2-one, is a volatile, colorless liquid with a pungent odor. It is a useful intermediate in the synthesis of a variety of compounds and has been used in numerous scientific studies.

Scientific Research Applications

1-Chloro-3-(propan-2-ylsulfanyl)propan-2-one has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used as a catalyst in organic reactions, such as the preparation of α-amino acids, and as a starting material in the synthesis of heterocyclic compounds. Additionally, it has been used as a model compound in studies of reaction mechanisms, as well as in studies of the reactivity of sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one is not fully understood. However, it is known that the compound acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form new covalent bonds. It is also known that the compound can undergo a variety of transformations, including substitution, addition, and elimination reactions.
Biochemical and Physiological Effects
1-Chloro-3-(propan-2-ylsulfanyl)propan-2-one has not been studied extensively for its biochemical and physiological effects in humans. However, it is known that the compound is rapidly metabolized in mammals and that it is not significantly absorbed through the skin. Additionally, it is known that the compound is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

1-Chloro-3-(propan-2-ylsulfanyl)propan-2-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability, making it a cost-effective choice for a variety of research applications. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly volatile and can be explosive in certain conditions, making it potentially hazardous to handle in the laboratory.

Future Directions

The use of 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one in scientific research is still in its early stages, and there are many potential future directions for its use. For example, the compound could be further studied for its potential uses in the synthesis of pharmaceuticals and agrochemicals. Additionally, its reactivity and mechanism of action could be studied in further detail to gain a better understanding of its behavior in organic reactions. Finally, the compound could be further explored for its potential use as a catalyst in green chemistry processes.

Synthesis Methods

The synthesis of 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one can be achieved through a variety of methods. The most common route involves the reaction of 2-chloropropan-2-one with thiourea in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one as the major product, with some other minor byproducts. The reaction can be carried out at room temperature or slightly elevated temperatures, and it is generally considered to be a high-yielding and cost-effective process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one involves the reaction of propan-2-yl mercaptan with chloroacetyl chloride in the presence of a base to form the intermediate 1-chloro-3-(propan-2-ylsulfanyl)propan-2-ol, which is then oxidized to the final product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "Propan-2-yl mercaptan", "Chloroacetyl chloride", "Base (e.g. triethylamine)", "Oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite)" ], "Reaction": [ "Step 1: Propan-2-yl mercaptan is added to a solution of chloroacetyl chloride in the presence of a base (e.g. triethylamine) and the mixture is stirred at room temperature for several hours.", "Step 2: The resulting intermediate, 1-chloro-3-(propan-2-ylsulfanyl)propan-2-ol, is isolated by filtration or extraction and then oxidized to the final product.", "Step 3: Oxidation can be achieved using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid and the mixture is stirred at room temperature for several hours.", "Step 4: The final product, 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one, is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

2742652-87-3

Molecular Formula

C6H11ClOS

Molecular Weight

166.7

Purity

95

Origin of Product

United States

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